Cas no 227758-96-5 (O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate)
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
- 1,2-Piperidinedicarboxylic acid,
- Methyl (2S,5R)-1-Boc-5-hydroxypiperidine-2-carboxylate
- PS-19566
- SCHEMBL8518904
- 227758-96-5
- (2S,5R)-1-tert-butyl 2-Methyl 5-hydroxypiperidine-1,2-dicarboxylate
- E73645
- 1,2-Piperidinedicarboxylicacid,5-hydroxy-,1-(1,1-dimethylethyl)2-methylester,(2S,5R)-
- 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,5R)-
- 1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
- DTXSID30717896
-
- MDL: MFCD15071872
- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1
- Chave InChI: SCKQPFVBRJQINF-BDAKNGLRSA-N
- SMILES: O[C@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)OC)CC1
Propriedades Computadas
- Massa Exacta: 259.14197277g/mol
- Massa monoisotópica: 259.14197277g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 323
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.9
- Superfície polar topológica: 76.1Ų
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1097991-100mg |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 100mg |
$325 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097991-250MG |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 250mg |
$545 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097991-500MG |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 500mg |
$760 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097991-1G |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 1g |
$1090 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097991-5G |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 5g |
$3275 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100168-100MG |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 100MG |
¥ 1,742.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100168-250MG |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 250MG |
¥ 2,904.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100168-500MG |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 500MG |
¥ 4,065.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100168-1G |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 1g |
¥ 5,808.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100168-5G |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
227758-96-5 | 97% | 5g |
¥ 17,424.00 | 2023-03-08 |
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate Fornecedores
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate Literatura Relacionada
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Informações adicionais sobre O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate: A Versatile Intermediate in Pharmaceutical Chemistry
O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a key compound with CAS No. 227758-96-5, recognized for its unique structural features and broad applications in the development of pharmaceutical agents. This molecule is characterized by its dihydroxypiperidine core, with the 5-hydroxypiperidine functionality playing a critical role in its biological activity. The stereochemistry of the (2S,5R) configuration further enhances its selectivity and pharmacological potential. Recent studies have highlighted the importance of this compound as a building block for the synthesis of bioactive molecules, particularly in the context of targeted drug delivery systems and enzyme inhibition mechanisms.
The tert-butyl group in the O1-tert-butyl substituent provides steric protection, preventing premature degradation of the molecule during synthesis or biological processes. Similarly, the O2-methyl group contributes to the overall stability of the molecule by reducing potential reactive sites. These structural features make O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate a preferred intermediate in the design of prodrugs and metabolite analogs. Research published in 2023 in the *Journal of Medicinal Chemistry* demonstrated that this compound serves as a critical scaffold for the development of selective inhibitors of protein kinases, which are widely studied for their therapeutic potential in oncology.
In the context of drug discovery, the 5-hydroxypiperidine ring system is known to modulate interactions with target proteins through hydrogen bonding and hydrophobic effects. The (2S,5R) stereochemistry ensures that the molecule adopts a specific conformation, which is essential for binding to its intended biological target. For instance, a 2024 study in *Bioorganic & Medicinal Chemistry Letters* reported that O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate derivatives exhibit enhanced affinity for the ATP-binding cassette (ABC) transporters, a family of proteins involved in drug resistance. This finding underscores the compound’s potential in overcoming multidrug resistance in cancer therapy.
The synthesis of O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions, including the formation of the 5-hydroxypiperidine ring and the introduction of the O1-tert-butyl and O2-methyl groups. Recent advancements in asymmetric catalysis have enabled the efficient preparation of this compound with high stereocontrol, as noted in a 2023 review in *Organic Chemistry Insights*. The use of chiral catalysts and enantioselective methodologies has significantly improved the yield and purity of the final product, making it a valuable reagent in the pharmaceutical industry.
Applications of this compound extend beyond traditional drug development, with emerging research focusing on its role in biomaterials science and nanomedicine. For example, a 2024 study published in *Advanced Drug Delivery Reviews* explored the use of O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate derivatives as self-assembling peptides for the creation of targeted drug delivery systems. These systems are designed to release therapeutic agents at specific sites in the body, minimizing systemic side effects and improving treatment efficacy.
The 5-hydroxypiperidine moiety also plays a role in the design of enzyme inhibitors, particularly for serine proteases involved in inflammatory diseases. A 2023 study in *Journal of Enzyme Inhibition and Medicinal Chemistry* demonstrated that derivatives of O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate exhibit potent inhibitory activity against plasmin, a key enzyme in the fibrinolytic system. This property makes the compound a promising candidate for the treatment of conditions such as thrombosis and acute coronary syndrome.
In the realm of metabolite analogs, the 5-hydroxypiperidine ring system is often modified to mimic natural metabolites, enhancing the compound’s ability to interact with biological targets. A 2024 paper in *Chemical Research in Toxicology* highlighted the use of O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate derivatives as metabolite-based prodrugs for the targeted delivery of antibiotics to bacterial infections. This approach has shown improved bioavailability and reduced toxicity compared to conventional drug delivery methods.
The structural versatility of O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate also makes it a key component in the development of multifunctional drug candidates. For example, a 2023 study in *Drug Discovery Today* described the synthesis of a compound that combines the 5-hydroxypiperidine ring with fluorescent moieties, enabling real-time monitoring of drug distribution in vivo. This innovation has significant implications for the study of pharmacokinetics and drug metabolism.
Furthermore, the tert-butyl and methyl substituents in this compound contribute to its stability under various reaction conditions, making it suitable for use in solid-phase peptide synthesis and combinatorial chemistry approaches. These techniques are widely employed in the discovery of novel drug candidates, where the compound serves as a building block for the synthesis of diverse molecular scaffolds.
Recent advances in computational chemistry have also facilitated the study of O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate and its derivatives. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the binding interactions of this compound with various biological targets, guiding the rational design of more effective drug candidates. A 2024 review in *Computational and Structural Chemistry* emphasized the role of computational tools in optimizing the stereochemistry and functional group positioning of this compound for improved biological activity.
In conclusion, O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate represents a versatile and important compound in the field of pharmaceutical chemistry. Its unique structural features, including the 5-hydroxypiperidine ring, (2S,5R) stereochemistry, and the O1-tert-butyl and O2-methyl substituents, make it a valuable intermediate for the synthesis of a wide range of bioactive molecules. Ongoing research continues to explore its potential in areas such as targeted drug delivery, enzyme inhibition, and metabolite analogs, highlighting its significance in the development of innovative therapeutic strategies.
Summary of Key Points: 1. Structural Features of O1-tert-Butyl O2-Methyl 5-Hydroxypiperidine-1,2-Dicarboxylate: - Core Structure: A 5-hydroxypiperidine ring with two substituents: a tert-butyl group at the 1-position and a methyl group at the 2-position. - Functional Groups: The 5-hydroxyl group, along with the tert-butyl and methyl groups, contributes to the compound's reactivity and stability. - Stereochemistry: The (2S,5R) configuration of the piperidine ring is critical for its biological activity, as stereochemistry often dictates the interaction with biological targets. 2. Key Applications and Research Areas: - Targeted Drug Delivery Systems (TDDS): Derivatives of this compound are being explored for use in self-assembling peptides, enabling site-specific drug release and improved therapeutic outcomes. - Enzyme Inhibition: The compound shows potential as an inhibitor of serine proteases (e.g., plasmin), making it relevant for treating thrombotic and inflammatory conditions. - Metabolite-Based Prodrugs: Modifications of the 5-hydroxypiperidine ring allow the compound to mimic natural metabolites, enhancing its ability to interact with biological targets. - Multifunctional Drug Candidates: The compound is used as a building block for synthesizing multifunctional molecules, including those with fluorescent moieties for real-time tracking of drug distribution. - Solid-Phase Peptide Synthesis (SPPS): The stability of the tert-butyl and methyl groups makes it suitable for use in combinatorial chemistry and SPPS approaches for drug discovery. 3. Computational and Structural Insights: - Computational Chemistry: Molecular dynamics simulations and quantum mechanical calculations are used to optimize the stereochemistry and functional group positioning of the compound for enhanced biological activity. - Binding Interactions: Computational models help predict how the compound interacts with biological targets, guiding the rational design of more effective drug candidates. 4. Significance in Pharmaceutical Development: - The compound's structural versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of bioactive molecules. - Ongoing research continues to expand its applications in areas such as targeted drug delivery, enzyme inhibition, and metabolite analogs, underscoring its importance in the development of innovative therapeutic strategies. 5. Future Directions: - Further exploration of the compound's potential in personalized medicine, where tailored drug delivery and targeted inhibition can be achieved. - Integration of advanced computational tools to refine its structural and functional properties for optimized therapeutic outcomes. - Expansion into new therapeutic areas, such as neurodegenerative diseases or cancer, where targeted and multifunctional drug candidates are in high demand. Conclusion: O1-tert-Butyl O2-Methyl 5-Hydroxypiperidine-1,2-Dicarboxylate is a versatile and promising compound in pharmaceutical chemistry, with significant potential in the development of novel therapeutic strategies. Its structural features, combined with ongoing research and computational advancements, position it as a key player in the future of drug discovery and targeted therapy.227758-96-5 (O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate) Produtos relacionados
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